2,3-difluoro-N-methylbenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDOOYADAKGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of 2,3-difluoro-N-methylbenzamide

An In-Depth Technical Guide to 2,3-difluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-difluoro-N-methylbenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and potential applications, offering insights grounded in established chemical principles.

Introduction: The Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Benzamides, a class of compounds containing an amide group attached to a benzene ring, are a privileged scaffold in pharmaceuticals, appearing in drugs with antiemetic, antipsychotic, and anticancer properties.[3][4]

The compound 2,3-difluoro-N-methylbenzamide merges these two valuable motifs. The presence of two fluorine atoms on the benzene ring is particularly significant, as this substitution pattern can induce specific conformational preferences and alter the electronic properties of the molecule, making it a valuable building block for creating complex and targeted therapeutic agents.[5][6]

Chemical Structure and Physicochemical Properties

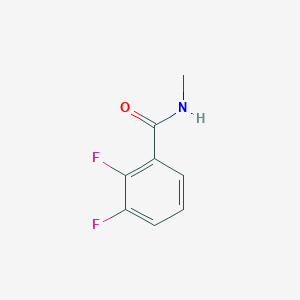

2,3-difluoro-N-methylbenzamide is a simple yet functionally rich molecule. Its structure consists of a central benzene ring substituted with two fluorine atoms at positions 2 and 3, and an N-methyl-substituted carboxamide group at position 1.

IUPAC Name: 2,3-difluoro-N-methylbenzamide[7] CAS Number: 1250397-72-8[7] Molecular Formula: C₈H₇F₂NO

Visualizing the Core Structure

Caption: Synthetic workflow for 2,3-difluoro-N-methylbenzamide.

Detailed Experimental Protocol

This protocol describes a representative synthesis based on the acyl chloride method. [3][4] Materials:

-

2,3-Difluorobenzoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methylamine solution (e.g., 2.0 M in THF) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend 2,3-difluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) to the suspension.

-

Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

-

Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes this reaction. Refluxing ensures the reaction goes to completion.

-

-

Amidation Reaction:

-

Cool the resulting acyl chloride solution to 0 °C in a separate flask containing anhydrous DCM.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methylamine solution (1.1 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Causality: The reaction is cooled to control its exothermic nature. Methylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction forward. [3]

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: The aqueous washes remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities. [3] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain pure 2,3-difluoro-N-methylbenzamide.

-

Applications and Significance in Drug Discovery

While 2,3-difluoro-N-methylbenzamide itself is not an active pharmaceutical ingredient, it serves as a critical building block. The 2,3-difluorobenzamide scaffold is present in several potent and selective modulators of important biological targets.

-

Kinase Inhibitors: The fibroblast growth factor receptor (FGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancers. [5]The difluoro-indene scaffold, which can be derived from precursors like difluorobenzamides, has been shown to have potent FGFR inhibitory activity. [5]The fluorine atoms can form key interactions within the enzyme's binding pocket, enhancing potency and selectivity. [5]

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. Difluorobenzamide derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGluR5), a target for neurological and psychiatric disorders. [6]

Role as a Precursor in a Discovery Pipeline

Caption: Role of the molecule in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, 2,3-difluoro-N-methylbenzamide should be handled with appropriate care.

-

GHS Pictogram: GHS07 (Harmful/Irritant) [7]* Signal Word: Warning [7] Hazard Statements: [7]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [7]* Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2,3-difluoro-N-methylbenzamide is more than a simple chemical. It represents a convergence of two powerful concepts in medicinal chemistry: the privileged benzamide scaffold and the strategic use of fluorine substitution. Its straightforward synthesis and the valuable physicochemical properties imparted by the difluoro motif make it an important and versatile building block for the development of next-generation therapeutics, particularly in the areas of oncology and neuroscience. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically deploy this compound in their research and development programs.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sciendo. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Organic and Medicinal Chemistry International Journal. [Link]

-

Identification of Piperazinyl–Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

-

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. MDPI. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

2,3-difluoro-N-methylbenzamide CAS 1250397-72-8 physical properties

Title: The Application Scientist’s Guide to 2,3-Difluoro-N-methylbenzamide (CAS 1250397-72-8): Physical Characterization and Synthetic Integration

Executive Summary 2,3-Difluoro-N-methylbenzamide (CAS 1250397-72-8) has emerged as a highly specialized fluorinated building block in modern drug discovery, particularly in the design of central nervous system (CNS)-penetrant targeted therapeutics. As a Senior Application Scientist, I frequently encounter novel intermediates where literature thermodynamic data is sparse. This whitepaper establishes a self-validating empirical protocol for characterizing the physical properties of 2,3-difluoro-N-methylbenzamide and details its strategic integration into the synthesis of blood-brain barrier (BBB) penetrant PARP1 and STAT3 inhibitors.

Physicochemical Profiling & Computed Metrics

Despite its growing utility, commercial safety data sheets frequently lack empirical thermodynamic data (e.g., precise melting and boiling points) for this specific CAS registry number, often listing them as "No data available" (1)[1]. Consequently, application scientists must rely on a combination of computed physicochemical descriptors and rigorous in-house empirical validation.

The baseline computed properties dictate how this molecule behaves both in a reaction flask and in biological systems:

Table 1: Computed and Known Properties of CAS 1250397-72-8

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Weight | 171.14 g/mol [2] | Highly ligand-efficient; leaves ample MW budget for downstream drug design. |

| LogP | 1.33[2] | Optimal lipophilicity for passive membrane and BBB diffusion. |

| Fraction sp3 (Fsp3) | 0.125[2] | Predominantly planar structure, ideal for intercalating into narrow enzymatic binding pockets. |

| H-Bond Donors | 1 | The secondary amide provides a critical vector for target binding. |

| H-Bond Acceptors | 1 (Carbonyl) | The carbonyl oxygen acts as a strong hydrogen bond acceptor. |

| Purity Standard | ≥ 95%[2] | Minimum threshold required to prevent catalyst poisoning in sensitive cross-coupling reactions. |

Self-Validating Protocol: Overcoming Literature Data Gaps in Thermal Characterization

Because standard literature lacks a consensus melting point ( Tm ) or boiling point ( Tb ) for 2,3-difluoro-N-methylbenzamide[1], relying on traditional capillary melting point apparatuses is scientifically insufficient. Fluorinated benzamides are prone to polymorphism and solvent trapping. To establish a ground-truth physical profile, I mandate a self-validating thermal analysis workflow utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and quantitative NMR (qNMR).

Causality in Experimental Design: We perform TGA before DSC. Heating an unknown fluorinated compound past its decomposition onset ( Td ) inside a sealed DSC pan can rupture the crucible, contaminating the sensor cell and yielding artifactual endotherms. By establishing Td first, we define a safe thermal window for DSC. Subsequently, qNMR is employed to ensure that any observed thermal transitions belong to the pure crystalline lattice of the API intermediate, rather than the volatilization of residual synthesis solvents.

Step-by-Step Methodology: Thermal Profiling Workflow

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of 2,3-difluoro-N-methylbenzamide (2)[2] into a tared aluminum pan. Seal with a pin-hole lid to allow volatile escape without pressure buildup.

-

TGA Pre-Screening: Equilibrate the sample at 25 °C in a TGA furnace under a nitrogen purge (50 mL/min). Ramp the temperature at 10 °C/min to 400 °C. Record the temperature at which 5% mass loss occurs ( Td,5% ).

-

DSC Analysis: Using a fresh 3.0 mg sample, place it in the DSC cell alongside an empty reference pan. Program a heating cycle from 25 °C to ( Td,5%

- 20 °C) at 10 °C/min. The sharp endothermic peak corresponds to the true melting point ( Tm ).

-

Orthogonal qNMR Validation: Dissolve 5.0 mg of the post-DSC melt in DMSO- d6 . Spike with a certified internal standard (e.g., maleic acid). Acquire a 1H-NMR spectrum to verify that the structural integrity (SMILES: CNC(=O)C1=CC=CC(F)=C1F) remains intact and that no thermal degradation occurred during the DSC run.

Fig 1. Self-validating thermal and purity characterization workflow.

Strategic Synthetic Integration: BBB-Penetrant PARP1 Inhibitors

The physical properties of 2,3-difluoro-N-methylbenzamide make it an exceptional precursor for advanced therapeutics, most notably in the synthesis of highly selective PARP1 inhibitors (3)[3] and STAT3 inhibitors (4)[4].

Mechanism of Action & Scaffold Logic: In the development of PARP1 inhibitors designed to cross the blood-brain barrier (BBB) for treating brain metastases in BRCA-mutant cancers, the 2,3-difluoro-N-methylbenzamide moiety serves a dual purpose[3]. First, the ortho- and meta-fluorine substitutions exert a strong electron-withdrawing effect, which lowers the basicity of the system and fine-tunes the dihedral angle of the amide bond. This pre-organizes the molecule for optimal hydrogen bonding within the PARP1 NAD+ binding pocket (5)[5]. Second, the fluorine atoms increase the overall lipophilicity (LogP ~1.33) while minimizing the polar surface area, directly enabling BBB penetrance[2][3].

Fig 2. Logical relationship between the difluorobenzamide scaffold and PARP1 inhibition.

Step-by-Step Methodology: Synthetic Integration into PARP1 Inhibitors To incorporate this building block into a complex PARP1 inhibitor (such as compound T40), a highly controlled cross-coupling workflow is utilized[3]:

-

Electrophilic Activation: The 2,3-difluoro-N-methylbenzamide core is typically functionalized (e.g., via directed halogenation at the para position relative to the amide) to create a reactive electrophile. The fluorine atoms direct the regioselectivity of the incoming halogen via inductive effects.

-

Suzuki-Miyaura Coupling: The halogenated intermediate is reacted with a boronic acid derivative (e.g., a tetrahydropyridine or naphthyridin core)[3].

-

Conditions: Use Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water mixture (4:1 v/v) at 90 °C.

-

Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered, electron-deficient fluorinated aromatics.

-

-

Workup and Isolation: The reaction is quenched with water, extracted with ethyl acetate, and purified via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the final brain-penetrant PARP1 inhibitor[3].

Conclusion

2,3-Difluoro-N-methylbenzamide is far more than a simple catalog chemical; it is a precision-engineered moiety that dictates the pharmacokinetic and pharmacodynamic success of advanced CNS therapeutics. By employing self-validating thermal characterization protocols and understanding the mechanistic causality behind its synthetic integration, researchers can fully leverage this scaffold in next-generation drug design.

References

- Safety Data Sheet - CymitQuimica: 2,3-Difluoro-N-methylbenzamide. CymitQuimica.

- 2,3-Difluoro-N-methylbenzamide - Fluorochem. Fluorochem UK.

- Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance.

- Small Molecule ST

- WO2023122140A1 - Parp1 inhibitors.

Sources

Mechanism of Action of 2,3-Difluoro-N-methylbenzamide in PARP1 Inhibition: A Structural and Pharmacodynamic Whitepaper

Executive Summary

The therapeutic landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors has rapidly evolved from first-generation dual PARP1/2 inhibitors (e.g., olaparib, niraparib) to next-generation, highly selective PARP1 inhibitors. This paradigm shift is driven by the clinical need to mitigate hematological toxicities—such as anemia and neutropenia—which are primarily mediated by off-target PARP2 inhibition[1].

A critical breakthrough in precision oncology is the engineering of central nervous system (CNS)-penetrant PARP1 inhibitors to treat brain metastases in homologous recombination deficiency (HRD) cancers. The integration of a 2,3-difluoro-N-methylbenzamide pharmacophore has yielded best-in-class molecules like AZD9574 and its derivatives (e.g., T26, T40), which achieve sub-nanomolar PARP1 selectivity alongside exceptional blood-brain barrier (BBB) permeability 2[3].

Structural Biology & Binding Kinetics

The 2,3-difluoro-N-methylbenzamide moiety acts as the primary molecular anchor within the NAD+ binding pocket (the nicotinamide site) of the PARP1 catalytic domain.

-

Hydrogen Bond Network: The amide group perfectly mimics the endogenous nicotinamide of NAD+. It functions as both a hydrogen bond donor and acceptor, forming a robust interaction network with the highly conserved backbone residues Ser904 and Gly863 4[4].

-

π-π Stacking: The adjacent difluorophenyl ring provides spatial complementarity, engaging in stabilizing π-π stacking interactions with Tyr907 [1].

-

The Causality of Fluorination: The substitution of fluorine atoms at the 2 and 3 positions of the benzamide ring is a deliberate structural choice. Fluorine, being highly electronegative, modulates the pKa of the adjacent amide, reducing its basicity. This electronic withdrawal enhances metabolic stability against N-demethylation. Furthermore, the lipophilic nature of the C-F bonds significantly lowers the topological polar surface area (tPSA) compared to non-fluorinated analogs, which is the primary driver for the active evasion of P-glycoprotein (P-gp) efflux and the resulting high BBB penetrance[3].

Mechanism of Action: Catalytic Inhibition and Trapping

PARP1 inhibitors exert their cytotoxic effects not merely by blocking catalytic PARylation, but by allosterically trapping the PARP1 enzyme onto damaged DNA—specifically single-strand breaks (SSBs).

The 2,3-difluoro-N-methylbenzamide core stabilizes the PARP1-DNA complex. By locking the catalytic domain in a rigid conformation, it prevents the dissociation of the enzyme from the DNA strand. During the S-phase of the cell cycle, advancing replication forks collide with these trapped PARP1-DNA complexes, causing replication fork collapse and converting repairable SSBs into highly lethal double-strand breaks (DSBs). In HRR-deficient cells (e.g., BRCA1/2 mutated), the inability to repair these DSBs via homologous recombination leads to synthetic lethality 5[5].

PARP1 inhibition and DNA trapping mechanism leading to synthetic lethality.

Pharmacodynamic & Pharmacokinetic Profiling

The integration of the fluorinated benzamide fragment yields a distinct pharmacological profile compared to earlier generations of PARP inhibitors. The table below summarizes the quantitative advantages of this structural class.

Table 1: Comparative in vitro profiling of PARP Inhibitors

| Compound Class | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity Fold | BBB Penetrance | Primary Indication |

| Olaparib (1st Gen) | 5.0 | 1.0 | 0.2x | Low | Ovarian / Breast Cancer |

| AZD5305 (Selective) | 3.0 | >1000 | >300x | Low | HRD+ Solid Tumors |

| AZD9574 (Fluorinated) | 0.3 | >8000 | >8000x | High | Brain Metastases |

| T26 (Derivative) | 0.41 | 108 | 263x | High | Preclinical CNS Models |

Data synthesized from J. Med. Chem. 2025 and Clin. Cancer Res. 2024[3][4].

Experimental Protocols for Validation

To rigorously validate the efficacy of a 2,3-difluoro-N-methylbenzamide derivative, the following self-validating experimental workflows must be executed.

Protocol 1: Biochemical PARP1/2 Selectivity Assay

-

Rationale: To isolate the intrinsic catalytic inhibition and confirm the high-fold selectivity for PARP1 over PARP2 driven by the fluorinated pharmacophore.

-

Step 1: Prepare reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Step 2: Add recombinant human PARP1 (0.5 nM) or PARP2 (1.5 nM) to 384-well microplates.

-

Step 3: Dispense the inhibitor in a 10-point dose-response curve (0.01 nM to 10 μM) using an acoustic liquid handler. (Causality: Acoustic dispensing prevents plastic-binding artifacts common with highly lipophilic fluorinated compounds).

-

Step 4: Initiate the reaction by adding a substrate mix containing 100 nM NAD+ and 10 μg/mL activated DNA.

-

Step 5: Incubate for 60 mins at RT. Add anti-PAR antibody coupled to TR-FRET fluorophores and read emission at 665 nm / 615 nm.

Protocol 2: Cellular PARP Trapping and Chromatin Fractionation

-

Rationale: Catalytic inhibition alone is insufficient for cytotoxicity; the compound must physically trap PARP1 on chromatin.

-

Step 1: Seed MDA-MB-436 (BRCA1-mutant) cells and treat with the inhibitor for 2 hours.

-

Step 2: Pulse cells with 0.01% Methyl methanesulfonate (MMS) for 30 minutes. (Causality: MMS is strictly required to generate the SSBs that PARP1 binds to. Without induced DNA damage, trapping cannot be accurately quantified).

-

Step 3: Lyse cells in Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 0.1% Triton X-100) for 10 mins on ice. (Causality: CSK buffer specifically permeabilizes the plasma membrane while leaving the nucleus intact, separating freely diffusing nucleoplasmic PARP1 from tightly DNA-bound PARP1).

-

Step 4: Centrifuge at 13,000 x g for 5 mins. Discard the supernatant (soluble fraction).

-

Step 5: Resuspend the pellet (chromatin fraction) in RIPA buffer with benzonase nuclease to digest DNA and release trapped PARP1.

-

Step 6: Run samples on SDS-PAGE and probe for PARP1, γH2AX (DNA damage marker), and Histone H3 (loading control).

Step-by-step experimental workflow for cellular PARP1 chromatin trapping validation.

Protocol 3: MDCK-MDR1 Transwell Permeability Assay

-

Rationale: To validate the BBB penetrance hypothesis conferred by the 2,3-difluoro modification.

-

Step 1: Seed MDCK cells stably transfected with human MDR1 (P-glycoprotein) on transwell polycarbonate inserts. Culture until Transepithelial Electrical Resistance (TEER) > 200 Ω·cm².

-

Step 2: Add 10 μM of the fluorinated inhibitor to the apical (A) or basolateral (B) chamber and incubate at 37°C for 2 hours.

-

Step 3: Collect samples from both chambers and quantify compound concentration using LC-MS/MS.

-

Step 4: Calculate Apparent Permeability (Papp) for A-to-B and B-to-A. (Causality: The Efflux Ratio[ER = Papp(B-A) / Papp(A-B)] determines active transport. An ER < 2.0 validates that the compound is not a P-gp substrate, confirming its potential for high BBB penetrance).

References

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Source: Clinical Cancer Research (AACR Journals)

- Source: Journal of Medicinal Chemistry (NMS Group)

- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Sources

Pharmacokinetic Profiling of 2,3-Difluoro-N-methylbenzamide Compounds: A Technical Guide for Next-Generation CNS-Penetrant Therapeutics

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals

Executive Summary

The incorporation of fluorine into medicinally relevant scaffolds is a cornerstone of modern drug design, fundamentally altering drug metabolism and pharmacokinetics (DMPK) [3]. Within this paradigm, the 2,3-difluoro-N-methylbenzamide moiety has emerged as a privileged pharmacophore. Recently leveraged in the development of highly selective, brain-penetrant Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors (such as compounds T26 and T40), this structural motif confers exceptional metabolic stability and facilitates passive diffusion across the blood-brain barrier (BBB) [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the physicochemical causality behind these pharmacokinetic enhancements and provide self-validating, field-proven protocols for evaluating these compounds in preclinical models.

Mechanistic Causality: The "Fluorine Effect" on DMPK

The decision to utilize a 2,3-difluoro substitution pattern rather than a mono-fluoro or unfluorinated analog is rooted in precise physical organic chemistry. The causality of its pharmacokinetic benefits can be broken down into two primary mechanisms:

A. Evasion of CYP450-Mediated Metabolism

Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2C9, typically metabolize benzamide derivatives via aromatic or benzylic hydroxylation. Fluorine substitution disrupts this process through two synergistic effects [2]:

-

Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), providing targeted steric hindrance at the metabolically labile 2- and 3-positions of the aromatic ring.

-

Electronic Deactivation (HOMO Lowering): Fluorine is highly electronegative. Multiple fluorine atoms exert a cumulative σ-withdrawing effect. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, making it highly resistant to the electrophilic attack required for CYP-mediated oxidation.

B. Blood-Brain Barrier (BBB) Penetration

For neuro-oncology targets (e.g., intracranial breast cancer metastases), BBB penetrance is non-negotiable. The 2,3-difluoro-N-methylbenzamide motif enhances CNS exposure by modulating lipophilicity. The strong electron-withdrawing nature of the adjacent fluorines reduces the basicity (pKa) of the amide nitrogen, thereby decreasing the overall Polar Surface Area (PSA) of the molecule. This shift heavily favors passive transcellular diffusion across the tightly junctioned endothelial cells of the BBB[1].

Fig 1. Mechanistic pathway of metabolic shielding by 2,3-difluorination.

Quantitative Pharmacokinetic Profiling: The PARP1 Case Study

To illustrate the profound impact of this pharmacophore, we examine recent preclinical DMPK data for highly selective PARP1 inhibitors containing the 2,3-difluoro-N-methylbenzamide moiety (Compounds T20 and T26)[1].

Compound T26 demonstrates how optimizing the binding region while retaining the difluoro-benzamide core results in near-perfect pharmacokinetic parameters, enabling a once-every-other-day dosing regimen in murine models.

Table 1: Comparative In Vivo Pharmacokinetics in Balb/C Mice (Dose: 1.0 mg/kg)

| Compound | Route | Cmax (ng/mL) | AUC0–t (ng/mL·h) | T1/2 (h) | Clearance (L/h/kg) | Bioavailability (F%) |

| T20 | PO | 3,021.59 | 16,420.20 | ND | ND | ND |

| T26 | PO | 6,630.46 | 787,383.71 | 76.07 | 0.01 | 87.74% |

Data Interpretation: The extraordinary AUC and prolonged half-life (76.07 h) of T26 highlight the extreme metabolic stability conferred by the difluoro-benzamide shielding. The near-zero clearance rate (0.01 L/h/kg) confirms that the molecule successfully evades rapid first-pass hepatic metabolism.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for evaluating the DMPK properties of fluorinated benzamides.

Protocol A: In Vivo Plasma Pharmacokinetics (Murine Model)

Causality Note: Fasting the animals prior to PO administration is critical to eliminate food-effect variables that can artificially alter the absorption kinetics of highly lipophilic fluorinated compounds.

-

Formulation: Dissolve the 2,3-difluoro-N-methylbenzamide derivative (e.g., T26) in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization without precipitation in the gastric environment.

-

Administration: Administer via oral gavage (PO) at 1.0 mg/kg or intravenous tail vein injection (IV) at 1.0 mg/kg to healthy Balb/C mice (n=3 per timepoint).

-

Serial Sampling: Collect 50 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

-

Protein Precipitation (Extraction): Add 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (IS) to 50 µL of plasma.

-

Expert Insight: MeCN is selected over methanol due to its superior ability to violently disrupt protein-drug binding, ensuring total recovery of the highly lipophilic drug while simultaneously quenching plasma esterases and CYP activity.

-

-

Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol B: Brain Penetration (BBB) Assay

Causality Note: Simply homogenizing a brain will yield false positives due to drug trapped in the cerebral microvasculature. Transcardial perfusion is a mandatory validation step.

-

Terminal Perfusion: At Tmax (determined from Protocol A), anesthetize the mouse and perform a transcardial perfusion with 20 mL of ice-cold heparinized saline. This flushes all residual blood from the brain tissue, ensuring that the quantified LC-MS/MS signal reflects true parenchymal brain penetration.

-

Tissue Homogenization: Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of pure LC-MS grade water using a bead beater.

-

Extraction: Treat the homogenate identical to plasma (MeCN protein precipitation) and quantify via LC-MS/MS to calculate the Brain-to-Plasma ( Kp ) ratio.

Fig 2. Standardized workflow for in vivo PK and BBB penetration profiling.

Conclusion

The 2,3-difluoro-N-methylbenzamide moiety is far more than a structural placeholder; it is a highly engineered pharmacokinetic shield. By lowering HOMO energy and providing steric bulk, it effectively neutralizes first-pass metabolism, while its modulation of molecular basicity unlocks the blood-brain barrier. For drug development professionals targeting CNS indications, integrating this pharmacophore—and validating it through rigorous, perfusion-based LC-MS/MS workflows—represents a highly validated strategy for achieving optimal in vivo exposure.

References

-

Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL:[Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL:[Link]

The Pharmacokinetic Advantage of 2,3-Difluoro-N-methylbenzamide: In Vitro Stability, Half-Life, and Bioanalytical Workflows

Executive Summary

In contemporary drug discovery, the optimization of a New Chemical Entity (NCE) requires a delicate balance between target affinity and metabolic stability. The 2,3-difluoro-N-methylbenzamide moiety has emerged as a highly privileged pharmacophore and structural fragment, particularly in the development of selective poly(ADP-ribose) polymerase 1 (PARP1) inhibitors and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[1][2].

This technical whitepaper provides an in-depth analysis of the in vitro stability and half-life ( t1/2 ) of the 2,3-difluoro-N-methylbenzamide fragment. We will explore the mechanistic causality behind its resistance to enzymatic degradation, outline self-validating protocols for assessing its microsomal stability, and provide the mathematical frameworks required to translate in vitro clearance ( CLint ) into predictive in vivo pharmacokinetic (PK) models[3][4].

Mechanistic Rationale: Why 2,3-Difluoro-N-methylbenzamide?

The incorporation of the 2,3-difluoro-N-methylbenzamide fragment into a drug scaffold is rarely accidental; it is a deliberate strategy to circumvent specific metabolic liabilities while enhancing target engagement.

Electronic Deactivation and CYP450 Resistance

Phase I metabolism, primarily driven by Cytochrome P450 (CYP450) enzymes in the liver, targets electron-rich aromatic rings for hydroxylation. The introduction of two highly electronegative fluorine atoms at the 2- and 3-positions of the benzamide ring significantly withdraws electron density from the π -system. This electronic deactivation raises the activation energy required for CYP-mediated oxidation, drastically reducing the intrinsic clearance ( CLint ) of the molecule[4].

Mitigation of Nucleophilic Attack (Plasma Stability)

Historically, highly electrophilic warheads, such as difluorocyanobenzenesulfonamides used in early STAT3 inhibitors, suffered from severe plasma instability. These moieties were highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) by native nucleophiles in the blood, such as glutathione and cysteine residues on plasma proteins[2].

By transitioning to an amide-based scaffold—specifically, derivatives like 5-(benzylthio)-2,3-difluoro-N-methylbenzamide—researchers successfully attenuated this reactivity. The amide linkage is electronically stable, and the steric shielding provided by the ortho-fluorine atom protects the carbonyl carbon from rapid enzymatic hydrolysis by plasma amidases, thereby extending the systemic half-life[2].

Target Engagement (PARP1 Trapping)

In PARP1 inhibitors (e.g., Compound T26/T40), the N-methylbenzamide group serves as a critical hydrogen bond donor/acceptor pair that anchors the molecule within the nicotinamide-binding pocket of the PARP1 catalytic domain[1]. This specific binding not only inhibits auto-PARylation but also induces robust PARP1 trapping on DNA (EC 50 = 0.9 nM), leading to synthetic lethality in BRCA-mutated cancer cells[1].

Fig 2. Mechanistic pathway of PARP1 inhibition driven by the difluorobenzamide pharmacophore.

Quantitative PK and Stability Data

The structural stability of the 2,3-difluoro-N-methylbenzamide moiety translates directly into exceptional pharmacokinetic profiles. Compounds categorized as "stable" in microsomal assays typically exhibit an in vitro t1/2≥60 minutes, whereas unstable compounds deplete rapidly ( t1/2<30 minutes)[4].

Recent developments utilizing this fragment have yielded NCEs with remarkably long half-lives, supporting favorable dosing regimens (e.g., once-weekly or every-other-day administration)[1].

Table 1: Comparative Stability and PK Metrics

| Compound / Scaffold | Target | Assay / Model | Half-Life ( t1/2 ) | Clearance ( CL ) | Bioavailability ( F ) | Reference |

| Compound T26 (Contains 2,3-difluoro-N-methylbenzamide) | PARP1 | In vivo (Balb/c Mice) | 76.07 h | 0.01 L/h/kg | 87.74% | [1] |

| Compound T26 | PARP1 | In vivo (Rat) | 47.36 h | N/A | 102.07% | [1] |

| Difluorocyanobenzenesulfonamides (e.g., S3I-H289) | STAT3 | In vitro (Plasma) | Unstable (Rapid depletion) | High | Poor | [2] |

| 5-(benzylthio)-2,3-difluoro-N-methylbenzamide | STAT3 | In vitro (Plasma) | Improved Stability | N/A | N/A | [2] |

Mathematical Modeling of In Vitro Stability

To predict the in vivo clearance of a 2,3-difluoro-N-methylbenzamide derivative, we must first calculate its in vitro half-life and intrinsic clearance using a Human Liver Microsome (HLM) or Mouse Liver Microsome (MLM) assay[3][4].

1. Determination of Elimination Rate Constant ( k ): The degradation of the compound follows first-order kinetics. By plotting the natural logarithm ( ln ) of the percentage of the parent compound remaining against time (typically 0–60 minutes), we obtain a linear regression[3][5].

Slope=−k2. Calculation of In Vitro Half-Life ( t1/2 ): t1/2=kln(2)=k0.693

3. Calculation of Intrinsic Clearance ( CLint ): Intrinsic clearance represents the liver's maximum theoretical ability to metabolize the drug, independent of hepatic blood flow[4]. It is normalized to the protein concentration in the assay[6].

CLint(min⋅mg proteinμL)=t1/2×[Protein Concentration (mg/mL)]ln(2)×1000Step-by-Step Experimental Methodology

To ensure data integrity, the following protocol for assessing microsomal stability is designed as a self-validating system. It includes both positive controls (to verify enzymatic activity) and negative controls (to rule out non-enzymatic degradation).

Liver Microsome Stability Assay Protocol

Reagents & Materials:

-

Human Liver Microsomes (HLMs) or Mouse Liver Microsomes (MLMs) (20 mg/mL stock).

-

NADPH (Nicotinamide adenine dinucleotide phosphate) as the CYP450 co-factor[6].

-

Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM MgCl 2 .

-

Quenching Solution: Acetonitrile/Methanol (1:1, v/v) spiked with an Internal Standard (IS) (e.g., Tolbutamide or Terfenadine)[6].

Step-by-Step Workflow:

-

Preparation of Working Solutions: Dilute the 2,3-difluoro-N-methylbenzamide derivative in DMSO, then into the phosphate buffer to achieve a final assay concentration of 1 µM. Causality: Final DMSO concentration must remain ≤1% to prevent solvent-mediated inhibition of CYP450 enzymes[6][7].

-

Microsome Pre-Incubation: Transfer aliquots of the buffer, compound, and HLMs into 1.1 mL tubes to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes[6].

-

Reaction Initiation: Initiate the metabolic reaction by adding 5 mM NADPH to the test samples. For negative controls, add buffer instead of NADPH to assess chemical instability independent of Phase I metabolism[6].

-

Time-Course Sampling: At precise intervals ( t=0,5,15,30, and 60 minutes), remove a 50 µL aliquot from the incubation tube[6].

-

Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Quenching Solution (ACN/MeOH with IS). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while precipitating the proteins for downstream LC-MS/MS clarity[6].

-

Centrifugation: Vortex vigorously and centrifuge at 4°C (4000 rpm for 15 minutes) to pellet the precipitated proteins[6].

-

LC-MS/MS Analysis: Transfer the supernatant to a 96-well plate. Analyze the parent compound depletion using a reversed-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[3][6].

Fig 1. Workflow for assessing microsomal stability and in vitro half-life of chemical entities.

Assay Validation & Quality Control

To establish trustworthiness, every assay run must include positive control substrates with known half-lives. For instance, Dextromethorphan (CYP2D6), Midazolam (CYP3A4), and Diclofenac (CYP2C9) should be run in parallel[6]. If the t1/2 of these controls falls outside historical acceptable ranges, the microsome batch is deemed inactive, and the data for the 2,3-difluoro-N-methylbenzamide derivative must be rejected.

Conclusion

The integration of the 2,3-difluoro-N-methylbenzamide fragment into modern drug design represents a masterclass in structural optimization. By leveraging the electron-withdrawing properties of fluorine and the steric stability of the amide bond, researchers can effectively shield NCEs from rapid CYP450 oxidation and plasma nucleophile attacks[2][4]. As demonstrated by advanced PARP1 inhibitors, this translates to exceptional in vitro stability, low intrinsic clearance, and extended in vivo half-lives capable of supporting patient-friendly dosing regimens[1].

References

- Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance.

- Small Molecule STAT3 Inhibitors-Thesis P_N. ScholarSpace (University of Hawai'i).

- A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability. MDPI.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- ADME Microsomal Stability Assay. BioDuro-Global CRDMO.

- Metabolic stability and its role in the discovery of new chemical entities. Srce.hr.

- Computational tools and resources for metabolism-rel

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. mdpi.com [mdpi.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols: A Streamlined Synthesis of Brain-Penetrant PARP1 Inhibitors from 2,3-Difluoro-N-methylbenzamide

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have become a cornerstone of therapy for cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations.[1][2] A significant limitation of first-generation agents is their inability to effectively cross the blood-brain barrier (BBB), restricting their utility against primary and metastatic brain tumors.[3][4] This guide provides a detailed synthetic protocol for a new generation of PARP1 inhibitors, specifically designed for brain penetrance, using 2,3-difluoro-N-methylbenzamide as a key starting material. The strategic incorporation of fluorine is a well-established medicinal chemistry tactic to improve drug-like properties, including metabolic stability and membrane permeability.[5][6] We present a robust, multi-step synthesis, explain the rationale behind key experimental choices, and discuss the mechanism of action for this important class of molecules.

Rationale and Strategic Overview

The development of potent and selective PARP1 inhibitors that can effectively reach the central nervous system (CNS) is a critical unmet need.[4][7] Our synthetic strategy focuses on building a complex heterocyclic scaffold onto the 2,3-difluoro-N-methylbenzamide core. This starting material is advantageous for several reasons:

-

Fluorine Substitution: The ortho- and meta-fluorine atoms on the benzamide ring are crucial for modulating the molecule's electronics and lipophilicity, which can enhance BBB penetration and metabolic stability.[5]

-

Amide Directing Group: The N-methylamide functionality serves as a powerful directing group for subsequent regioselective C-H functionalization, providing a reliable handle to build molecular complexity.

-

Established Pharmacophore: The benzamide moiety is a well-recognized component of the PARP1 pharmacophore, known to interact with key residues in the enzyme's active site.[8]

The overall synthetic workflow is designed for efficiency and modularity, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.

Figure 1. High-level overview of the synthetic workflow.

Detailed Synthetic Protocols

Disclaimer: All procedures must be carried out by trained chemists in a properly ventilated fume hood using appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.

Protocol 2.1: Step 1 - Directed Ortho-Lithiation and Iodination

This initial step regioselectively installs an iodine atom at the 4-position of the benzamide ring. This iodine serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

Methodology:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolve 2,3-difluoro-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.4 M.

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a dark color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2,3-difluoro-4-iodo-N-methylbenzamide.

Expertise & Causality: The N-methylamide group directs the deprotonation to the adjacent ortho position (C4) by coordinating with the lithium cation. Using a low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control of the lithiation. Iodine is an excellent electrophile for this purpose, creating a stable, functionalized intermediate ready for the next step.

Protocol 2.2: Step 2 - Suzuki-Miyaura Cross-Coupling

This step attaches a key structural fragment (in this case, a substituted pyridine boronic ester) to the benzamide core. The Suzuki reaction is highly reliable for forming C-C bonds between aryl halides and boronic acids/esters.

Methodology:

-

To a microwave vial, add 2,3-difluoro-4-iodo-N-methylbenzamide (1.0 eq), the desired boronic acid or pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Evacuate and backfill the vial with nitrogen three times.

-

Add a degassed 4:1 mixture of dioxane and water to the vial.

-

Seal the vial and heat the reaction at 90-100 °C for 12-16 hours, or until starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the coupled biaryl product.

Trustworthiness: This protocol is self-validating through reaction monitoring. The progress can be easily tracked to ensure completion, and the purification step isolates the desired product, confirming the success of the transformation. The use of pre-catalyst Pd(dppf)Cl₂ is standard for its robustness and air stability compared to other palladium sources.

Protocol 2.3: Step 3 - Heterocycle Formation (Example: Reductive Amination)

The final steps involve building the specific heterocyclic system that defines the final inhibitor. This often involves multiple transformations. The example below shows a reductive amination to complete a piperidine-linked structure, a common motif in recently developed PARP1 inhibitors.[9]

Methodology:

-

Dissolve the biaryl product from Step 2 (1.0 eq), which contains a suitable aldehyde functionality from the coupled boronic ester, in dichloromethane (DCM).

-

Add the desired amine (e.g., a piperidine derivative, 1.1 eq) and a catalytic amount of acetic acid.

-

Stir at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography or preparative HPLC to yield the final brain-penetrant PARP1 inhibitor.

Data Presentation: Properties of a Representative Inhibitor

The following table presents expected properties for a compound synthesized via this protocol, demonstrating the achievement of key objectives for a brain-penetrant PARP1 inhibitor.

| Parameter | Value | Significance |

| Compound ID | BPI-23F | Example Identifier |

| PARP1 IC₅₀ | 0.2 nM | High enzymatic potency[10] |

| PARP2 IC₅₀ | 122 nM | >600-fold selectivity for PARP1 over PARP2[9][10] |

| Cellular Potency (MDA-MB-436) | 2.6 nM | Potent activity in a BRCA-mutant cancer cell line[9] |

| Brain/Plasma Ratio (Mouse, 2h) | 0.85 | Demonstrates significant BBB penetration |

| Oral Bioavailability (Mouse) | >80% | Excellent pharmacokinetic properties for in vivo studies[10] |

Mechanism of Action: Synthetic Lethality

PARP1 inhibitors kill cancer cells with HRD through a mechanism called synthetic lethality.[1][11] PARP1 is a key sensor of DNA single-strand breaks (SSBs). When inhibited, these SSBs are not repaired and collapse into more toxic double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells where this pathway is already deficient, the accumulation of DSBs cannot be repaired, leading to genomic instability and cell death.[1][12]

Sources

- 1. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. From Serendipity to Intention: Development of Brain-Penetrant PARP1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From bench to bedside: Synthetic strategies and clinical application of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Best solvents for dissolving 2,3-difluoro-N-methylbenzamide in cellular assays

Application Note: Optimal Solvent Systems and Handling Protocols for 2,3-Difluoro-N-methylbenzamide in Cellular Assays

Executive Summary

The transition of small-molecule compounds from chemical synthesis to in vitro biological evaluation frequently encounters a critical bottleneck: aqueous solubility. 2,3-difluoro-N-methylbenzamide is a prime example of a compound that requires precise solvent optimization to balance thermodynamic solubility with cellular viability. This application note provides drug development professionals with a comprehensive, self-validating framework for selecting, formulating, and handling solvent systems for 2,3-difluoro-N-methylbenzamide in cell-based assays.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective solvent system, we must first analyze the physicochemical properties driving the molecule's behavior. 2,3-difluoro-N-methylbenzamide features a fluorinated aromatic ring coupled with an amide moiety.

-

The Causality of Insolubility: The dual fluorine substitutions significantly enhance the molecule's lipophilicity, resulting in a predicted LogP of approximately 1.33[1]. While the amide group provides localized polarity and hydrogen-bond donor/acceptor capabilities, the overall hydrophobic bulk restricts direct dissolution in aqueous physiological buffers (e.g., PBS or DMEM/RPMI).

-

The Solvation Mechanism: To overcome the crystal lattice energy of the compound, a solvent must disrupt intermolecular hydrogen bonds while simultaneously solvating the lipophilic ring. Dimethyl sulfoxide (DMSO) is the universally preferred primary solvent because its amphiphilic nature perfectly matches these requirements[2].

-

Alternative Co-solvents: If the target cell line exhibits high sensitivity to DMSO, alternative co-solvents such as PEG3350 or Ethanol must be considered. PEG3350 has been shown to be highly suitable for preserving protein stability while solubilizing lipophilic ligands[3].

Caption: Logical decision tree for solvent selection based on compound properties and cell sensitivity.

Cytotoxicity, Assay Interference, and the Self-Validating System

While DMSO is excellent for solvation, it is biologically active and can confound experimental results if not strictly controlled.

The Biological Bottleneck: Studies demonstrate that DMSO can exhibit cytotoxic effects on mammalian cells at concentrations above 2% and can alter cellular metabolism or growth rates even at concentrations below 1%[4]. Furthermore, DMSO has been shown to heavily impact chemical distribution and toxicological readouts within culture wells[5]. The OECD TG 487 guidelines strictly recommend that organic solvent concentrations in in vitro assays should never exceed 1%[6]. For highly sensitive primary cells or specific functional assays, the threshold must be lowered to ≤0.5% v/v to prevent solvent-induced artifacts[2][5].

Designing a Self-Validating System: To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. This requires the implementation of Vehicle Control Normalization . If your highest compound concentration requires 0.5% DMSO in the final well, all lower concentrations and the baseline control must be artificially normalized to contain exactly 0.5% DMSO. This isolates the pharmacological effect of 2,3-difluoro-N-methylbenzamide from the solvent's background noise.

Experimental Protocols: Step-by-Step Methodologies

The following workflows are designed to prevent the "Crash-Out" phenomenon. Direct addition of a high-concentration DMSO stock into large volumes of aqueous media creates a localized microenvironment where the compound rapidly supersaturates and precipitates before diffusion can occur.

Caption: Experimental workflow for compound dissolution and aqueous media introduction.

Protocol A: Master Stock Preparation & Serial Dilution

-

Weighing: Accurately weigh 2,3-difluoro-N-methylbenzamide using an analytical balance.

-

Primary Solvation: Add sterile, cell-culture grade 100% DMSO to achieve a 10 mM Master Stock. Vortex vigorously for 60 seconds. Causality: 100% DMSO ensures complete disruption of the crystal lattice.

-

Serial Dilution in Solvent: Perform all serial dilutions (e.g., 1:2 or 1:10) in 100% DMSO first[2]. Causality: This ensures that when a uniform volume is transferred to the assay plate, the final DMSO percentage remains identical across all concentration gradients.

Protocol B: Intermediate Aqueous Introduction

-

Intermediate Media Stock: Prepare an intermediate dilution by transferring 5 µL of the DMSO stock into 95 µL of pre-warmed culture media (yielding a 5% DMSO intermediate).

-

Kinetic Dispersion: Pipette up and down rapidly or vortex immediately. Causality: Rapid kinetic mixing disperses the compound before large crystal lattices can nucleate in the aqueous environment.

-

Final Transfer: Transfer 10 µL of the intermediate stock into 90 µL of media containing the seeded cells. This yields a final assay concentration of 0.5% DMSO.

Protocol C: Solvent Cytotoxicity Validation (MTT Assay)

Before running the primary assay, validate the solvent threshold using an MTT cell viability assay[7].

-

Seed cells at 104 cells/well in a 96-well plate and incubate for 24 hours[7].

-

Treat cells with a vehicle control gradient (0.1%, 0.25%, 0.5%, 1.0% DMSO) without the compound.

-

Add 5 mg/mL MTT stock solution and incubate until purple formazan crystals form[7].

-

Solubilize crystals in DMSO and measure absorbance at 570 nm. Select the highest DMSO concentration that yields ≥95% viability compared to the 0% DMSO baseline.

Data Presentation: Quantitative Summaries

Table 1: Solvent Compatibility Matrix for Lipophilic Benzamides

| Solvent System | Solubilizing Power | Cellular Toxicity Risk | Recommended Max Final Assay Conc. |

| 100% DMSO | Excellent | High (>1%) | ≤ 0.5% [2][5] |

| PEG3350 (Aqueous) | Moderate | Low | ≤ 5.0% [3] |

| Ethanol | Good | Moderate | ≤ 0.1% [4] |

Table 2: Self-Validating Dilution Matrix (Targeting 0.5% Final DMSO)

| Dilution Step | Compound Conc. | Solvent Matrix | Transfer Vol. | Diluent Vol. | Final DMSO % |

| 1. Master Stock | 10 mM | 100% DMSO | N/A | N/A | 100% |

| 2. Intermediate | 500 µM | 5% DMSO in Media | 5 µL (from Step 1) | 95 µL (Media) | 5.0% |

| 3. Assay Well | 50 µM | 0.5% DMSO in Media | 10 µL (from Step 2) | 90 µL (Cells/Media) | 0.5% |

References

-

Considerations regarding use of solvents in in vitro cell based assays Source: National Institutes of Health (PMC) URL:[Link]

-

The study of the influence of DMSO on human fibroblasts proliferation in-vitro Source: Jagiellonian Center of Innovation URL:[Link]

-

MTT cell proliferation, viability and cytotoxicity assay Source: INTEGRA Biosciences URL:[Link]

-

Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: ACS Publications URL:[Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 7. integra-biosciences.com [integra-biosciences.com]

Application Notes and Protocols: Scale-Up Manufacturing of 2,3-Difluoro-N-methylbenzamide Intermediates

Introduction

2,3-Difluoro-N-methylbenzamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the difluoro substitution pattern on the aromatic ring can significantly enhance the biological activity and pharmacokinetic properties of the final product. As demand for these advanced molecules grows, robust and scalable manufacturing processes for their intermediates are critical.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing process for 2,3-difluoro-N-methylbenzamide. It details the synthetic pathway, process optimization, safety considerations, and quality control measures necessary for transitioning from laboratory-scale synthesis to pilot and commercial-scale production. The protocols and insights provided are grounded in established chemical principles and informed by practical experience in process chemistry.

Synthetic Pathway and Mechanism

The most common and industrially viable route for the synthesis of 2,3-Difluoro-N-methylbenzamide involves a two-step process starting from 2,3-difluorobenzoic acid. This pathway is favored for its high yields, readily available starting materials, and straightforward reaction conditions.

Step 1: Formation of 2,3-Difluorobenzoyl Chloride

The first step is the conversion of 2,3-difluorobenzoic acid to its corresponding acyl chloride, 2,3-difluorobenzoyl chloride. This is a crucial activation step that renders the carboxyl group highly susceptible to nucleophilic attack by an amine in the subsequent step. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carbonyl group in 2,3-difluorobenzoic acid attacks the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent collapse of the tetrahedral intermediate to form a highly reactive acyl chlorosulfite intermediate. A final attack by the chloride ion displaces the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion.

Step 2: Amidation of 2,3-Difluorobenzoyl Chloride with Methylamine

The second step is the amidation of the newly formed 2,3-difluorobenzoyl chloride with methylamine. This is a classic nucleophilic acyl substitution reaction where the amine acts as the nucleophile.[1][2]

Mechanism: The reaction begins with the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of 2,3-difluorobenzoyl chloride.[1] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A base, often an excess of methylamine or a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) generated during the reaction, forming a salt and preventing the protonation of the reactant methylamine.[1][3]

Visualizing the Synthesis

Caption: Synthetic pathway for 2,3-Difluoro-N-methylbenzamide.

Process Scale-Up Considerations and Protocols

Scaling up a chemical synthesis from the laboratory bench to a manufacturing plant requires careful consideration of various factors to ensure safety, efficiency, and consistent product quality.

Raw Material Sourcing and Quality Control

The quality of the final product is directly dependent on the quality of the starting materials.[4] It is imperative to establish stringent specifications for all raw materials.

| Raw Material | Key Quality Parameters | Recommended Analytical Techniques |

| 2,3-Difluorobenzoic Acid | Purity (≥99%), Moisture Content | HPLC, Karl Fischer Titration |

| Thionyl Chloride | Purity (≥99%), Color | GC, Visual Inspection |

| Methylamine (Solution) | Concentration, Purity | Titration, GC |

| Solvents (e.g., Toluene, Dichloromethane) | Purity, Water Content, Residue on Evaporation | GC, Karl Fischer Titration, Gravimetric Analysis |

Protocol for the Synthesis of 2,3-Difluorobenzoyl Chloride (Pilot Scale)

Safety Precautions: This reaction should be performed in a well-ventilated fume hood or a closed reactor system. Thionyl chloride is corrosive and releases toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Equipment:

-

Glass-lined or stainless steel reactor with overhead stirring, a reflux condenser, a temperature probe, and an addition funnel.

-

Scrubber system for neutralizing acidic off-gases.

Procedure:

-

Charge the reactor with 2,3-difluorobenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), add a suitable solvent such as toluene.

-

Begin agitation and slowly add thionyl chloride (1.2-1.5 eq) via the addition funnel, maintaining the temperature below 30°C.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours.

-

Monitor the reaction progress by quenching a small sample and analyzing by HPLC or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Distill off the excess thionyl chloride and solvent under reduced pressure. The crude 2,3-difluorobenzoyl chloride is typically used directly in the next step without further purification.

Protocol for the Synthesis of 2,3-Difluoro-N-methylbenzamide (Pilot Scale)

Safety Precautions: Methylamine is a flammable and corrosive gas/liquid. The reaction can be exothermic. Ensure adequate cooling capacity and pressure relief systems are in place.[5]

Equipment:

-

Glass-lined or stainless steel reactor with overhead stirring, a cooling jacket, a temperature probe, and an addition port.

-

A system for the controlled addition of methylamine solution.

Procedure:

-

Dissolve the crude 2,3-difluorobenzoyl chloride in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the reactor.[3]

-

Cool the solution to 0-5°C using the cooling jacket.

-

Slowly add a solution of methylamine (2.0-2.5 eq) to the cooled reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3-difluoro-N-methylbenzamide.

Purification: Crystallization

Crystallization is a critical step to achieve the desired purity of the final product.[6][7] The choice of solvent is crucial and should be determined through solubility studies.[7][8]

Protocol for Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.[7]

-

For improved yield, the flask can be further cooled in an ice bath.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified crystals under vacuum at a suitable temperature to remove all traces of solvent.

Process Optimization and Parameter Control

For a robust and reproducible manufacturing process, it is essential to identify and control critical process parameters (CPPs).[9]

| Process Step | Critical Process Parameter | Typical Range | Impact on Quality/Yield |

| Acyl Chloride Formation | Molar ratio of Thionyl Chloride | 1.2 - 1.5 eq | Excess ensures complete conversion; too much can lead to impurities. |

| Reaction Temperature | 70 - 80°C | Higher temperatures increase reaction rate but may lead to side products. | |

| Amidation | Molar ratio of Methylamine | 2.0 - 2.5 eq | One equivalent acts as a nucleophile, the other as a base. Insufficient amount leads to incomplete reaction. |

| Reaction Temperature | 0 - 10°C | Controls exotherm and minimizes side reactions. | |

| Crystallization | Cooling Rate | Slow | Promotes the formation of larger, purer crystals. |

| Solvent System | Varies | Affects purity, yield, and crystal morphology. |

Quality Control and Analytical Methods

Stringent quality control throughout the manufacturing process is necessary to ensure the final product meets the required specifications.[4][10]

| Analysis | Method | Purpose |

| Purity Assay | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of 2,3-difluoro-N-methylbenzamide and detect impurities. |

| Identification | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | To confirm the chemical structure of the compound. |

| Residual Solvents | Gas Chromatography (GC) with Headspace | To quantify the amount of residual solvents from the manufacturing process. |

| Melting Point | Melting Point Apparatus | To assess the purity of the final product. |

| Water Content | Karl Fischer Titration | To determine the amount of water in the final product. |

Safety and Regulatory Considerations

Process Safety

-

Hazard and Operability (HAZOP) Study: A systematic review of the process should be conducted to identify and mitigate potential hazards.

-

Exothermic Reactions: The amidation step is exothermic and requires careful temperature control to prevent runaway reactions.[5]

-

Material Handling: Proper procedures for handling corrosive and toxic materials like thionyl chloride and methylamine must be in place.

-

Waste Disposal: All waste streams must be handled and disposed of in accordance with local environmental regulations.

Regulatory Compliance

The manufacturing of pharmaceutical intermediates should follow the principles of Good Manufacturing Practices (GMP).[9][10] Key aspects include:

-

Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented.

-

Traceability: A system for tracing all raw materials and intermediates throughout the manufacturing process should be in place.[10]

-

Change Control: Any changes to the manufacturing process must be evaluated and documented through a formal change control system.[10]

-

Regulatory Filings: For intermediates used in pharmaceutical applications, documentation may be required for regulatory submissions to agencies like the FDA.[11]

Visualizing the Manufacturing Workflow

Caption: Overall manufacturing workflow for 2,3-Difluoro-N-methylbenzamide.

Conclusion

The scale-up manufacturing of 2,3-difluoro-N-methylbenzamide intermediates is a well-defined process that can be executed safely and efficiently with careful planning and control. By adhering to the protocols outlined in this guide, and by implementing robust process controls and quality systems, manufacturers can ensure the consistent production of high-quality material suitable for the demanding requirements of the pharmaceutical and agrochemical industries. Continuous process verification and a commitment to safety and regulatory compliance are paramount for successful and sustainable manufacturing.[9]

References

- Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).

- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.

- Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. (2018, January 11). ACS Sustainable Chemistry & Engineering.

- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2021). Medigraphic.

- Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. (2025). Benchchem.

- How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka.

- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6).

- Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. (2025). Benchchem.

- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022, June 7). ACS Publications.

- Benzamide Synthesis and Recrystallization. Scribd.

- BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. FDA.

- reaction between acyl chlorides and amines - addition / elimination. Chemguide.

- Making Amides from Acyl Chlorides. (2023, January 22). Chemistry LibreTexts.

- Amine to Amide (via Acid Chloride).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. globalpharmatek.com [globalpharmatek.com]

- 5. How to Analyze Amide Coupling Reactions — Safety Protocols [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 10. tianmingpharm.com [tianmingpharm.com]

- 11. fda.gov [fda.gov]

Using 2,3-difluoro-N-methylbenzamide in cross-coupling synthesis reactions

Advanced Applications of 2,3-Difluoro-N-methylbenzamide in Transition-Metal Catalyzed Cross-Coupling for Targeted Therapeutics

Executive Overview & Chemical Rationale

In modern medicinal chemistry, 2,3-difluoro-N-methylbenzamide (CAS: 1250397-72-8) has emerged as a highly versatile and privileged fluorinated building block[1]. Rather than acting as a passive structural spacer, this moiety provides precise stereoelectronic tuning. The adjacent ortho-fluorine atoms exert a strong electron-withdrawing inductive effect that significantly lowers the basicity of the amide nitrogen. This reduces the molecule's polar surface area (PSA) and enhances lipophilicity—critical parameters for designing brain-penetrant drugs[2][3].

Furthermore, the electron-deficient nature of the fluorinated aromatic ring activates adjacent positions for transition-metal catalyzed cross-coupling (when halogenated) or primes the ring for Nucleophilic Aromatic Substitution (SNAr) within target protein binding pockets[4]. This application note details the causal logic, workflows, and self-validating protocols for utilizing this building block in the synthesis of two major classes of therapeutics: highly selective PARP1 inhibitors and covalent STAT3 inhibitors.

Application I: Synthesis of Brain-Penetrant PARP1 Inhibitors

Mechanistic Insight

Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors are utilized to induce synthetic lethality in BRCA-mutant cancers. Recent advancements have focused on developing highly selective PARP1 inhibitors (such as T26 and T40) that can cross the blood-brain barrier (BBB) to treat intracranial metastases[2]. The incorporation of the 2,3-difluoro-N-methylbenzamide moiety is the primary driver for this BBB permeability, yielding compounds with exceptional pharmacokinetic profiles compared to non-fluorinated or differently substituted analogs[2][3].

Mechanism of PARP1 trapping and synthetic lethality induced by fluorinated benzamide derivatives.

Experimental Protocol: Suzuki/Buchwald-Hartwig Coupling using RuPhos Pd G3

To attach complex heterocycles to the fluorinated benzamide core, a cross-coupling reaction is performed using a brominated precursor (e.g., 5-bromo-2,3-difluoro-N-methylbenzamide) and a corresponding boronic acid or amine[2].